Doxapram

説明

特性

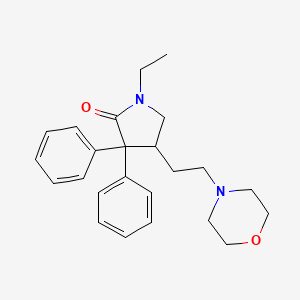

IUPAC Name |

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDJYSQDBULQSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022963 | |

| Record name | Doxapram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Doxapram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, WHITE TO OFF-WHITE CRYSTALLINE POWDER; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.43e-02 g/L | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxapram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

309-29-5 | |

| Record name | Doxapram | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=309-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxapram [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000309295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxapram | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxapram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXAPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94F3830Q73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxapram | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217-219, MP: 123-124 °C /BENZOATE/ | |

| Record name | Doxapram | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXAPRAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3318 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Doxapram's Mechanism of Action on Carotid Body Chemoreceptors: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxapram is a well-established respiratory stimulant that primarily exerts its effects through the peripheral chemoreceptors located in the carotid bodies.[1][2] This technical guide provides a detailed examination of the molecular and cellular mechanisms by which doxapram stimulates these chemoreceptors. The core of its action lies in the inhibition of specific potassium channels on chemosensory glomus cells, initiating a signaling cascade that culminates in an increased afferent signal to the brainstem's respiratory centers. This document synthesizes key quantitative data, outlines detailed experimental protocols used in the study of this mechanism, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: From Ion Channel to Nerve Impulse

The stimulatory effect of doxapram on carotid body chemoreceptors is a multi-step process initiated at the membrane of the primary chemosensory units, the glomus cells.[3][4]

2.1 Primary Target: Inhibition of TASK Potassium Channels The principal molecular targets for doxapram in the carotid body are the TWIK-related acid-sensitive potassium (TASK) channels, specifically TASK-1 (KCNK3) and TASK-3 (KCNK9).[5][6] These tandem pore domain potassium (K2P) channels contribute to the glomus cells' resting membrane potential by allowing a constitutive outward flow of potassium ions (K+). Doxapram acts as a potent antagonist of these channels.[6][7] By blocking the K+ efflux, doxapram induces a rapid and reversible depolarization of the glomus cell membrane.[1][4][8] Studies have shown that heterodimers of TASK-1 and TASK-3 are the predominant hypoxia-sensitive potassium conductance in these cells, and doxapram effectively inhibits this complex.[6][9]

2.2 Cellular Depolarization and Calcium Influx The inhibition of TASK channels and subsequent reduction in K+ efflux lead to the depolarization of the glomus cell.[7] This change in membrane potential triggers the activation and opening of voltage-gated L-type calcium (Ca2+) channels.[3][8][10] The opening of these channels facilitates a significant influx of extracellular calcium, leading to a rapid increase in the intracellular calcium concentration ([Ca2+]i).[3][4][10] This elevation in [Ca2+]i is a critical step in the signaling cascade and is abolished in Ca2+-free experimental conditions, confirming its dependence on extracellular calcium entry.[3][11]

2.3 Neurotransmitter Release and Afferent Signal Generation The rise in cytosolic calcium acts as the trigger for the fusion of synaptic vesicles with the cell membrane, resulting in the release of excitatory neurotransmitters, most notably dopamine (B1211576) and acetylcholine.[1][12] Doxapram has been shown to evoke a concentration-dependent release of dopamine from the carotid body.[12] These released neurotransmitters then bind to receptors on the apposed afferent nerve endings of the carotid sinus nerve.[2][3] This binding excites the nerve fibers, increasing their discharge rate and propagating an action potential towards the respiratory control centers in the brainstem, ultimately leading to an increase in tidal volume and respiratory rate.[1][2][13]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various experimental studies on doxapram's effects.

Table 1: Potency of Doxapram on TASK Potassium Channels

| Channel Type | Species/Expression System | IC50 / % Inhibition | Reference(s) |

|---|---|---|---|

| TASK-1 (KCNK3) | Xenopus oocytes | 410 nM | [5] |

| TASK-3 (KCNK9) | Xenopus oocytes | 37 µM | [5] |

| TASK-1/TASK-3 Heterodimer | Xenopus oocytes | 9 µM | [5] |

| Human TASK-1 | tsA201 cells | 4.0 µM | [9] |

| Human TASK-3 | tsA201 cells | 2.5 µM | [9] |

| Rat TASK-3 | Fischer rat thyroid cells | 22 µM | [6] |

| K+ Currents (Total) | Neonatal Rat Glomus Cells | ~13 µM | [8] |

| Ca2+-independent K+ Currents | Neonatal Rat Glomus Cells | ~20 µM | [8] |

| murTASK-1/murTASK-3 Heterodimer | tsA201 cells | 42% inhibition at 10 µM |[9] |

Table 2: Electrophysiological and Cellular Effects of Doxapram on Glomus Cells

| Parameter Measured | Preparation | Doxapram Concentration | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Intracellular Calcium ([Ca2+]i) | Neonatal Rat Glomus Cells | 50 µmol/L | Significant increase in [Ca2+]i | [3][10] |

| Dopamine Release | Intact Rat Carotid Body | 15-150 µM | Concentration-dependent increase in ³H overflow (dopamine) | [12] |

| L-type Ca2+ Channel Currents | Neonatal Rat Glomus Cells | 10 µM | No effect |[8] |

Table 3: Neurochemical and Nerve Activity Responses to Doxapram

| Parameter Measured | Animal Model | Doxapram Dose | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Carotid Chemoreceptor Activity | Anesthetized Cats | 1.0 mg/kg (IV) | Stimulation equal to that of PaO₂ of 38 torr | [13] |

| Phrenic Nerve Activity | Anesthetized Cats | ≥ 0.2 mg/kg (IV) | Increased activity | [13] |

| Phrenic Nerve Response (Post-CSNX*) | Anesthetized Rats | 2 mg/kg | ~68% attenuation of response | [7] |

| Chemosensory Discharge Rate (Normoxia) | Newborn Kittens | Not specified | Increase from 2.9 to 7.5 impulses/sec | [14] |

| Chemosensory Discharge Rate (Hypoxia, 8% O₂) | Newborn Kittens | Not specified | Significant stimulation | [14] |

*CSNX: Carotid Sinus Nerve Section

Experimental Protocols

The characterization of doxapram's mechanism of action relies on several key experimental techniques. Detailed methodologies are provided below.

4.1 Protocol: Whole-Cell Patch-Clamp Recording of Glomus Cells

This protocol is used to measure ion channel activity in isolated glomus cells and assess the direct effects of doxapram on K+ currents.[8]

-

Cell Preparation:

-

Carotid bodies are dissected from neonatal rats and placed in an ice-cold, low-Ca2+ saline solution.

-

Tissues are enzymatically dissociated using a combination of trypsin and collagenase to obtain a suspension of single cells and small clusters.

-

The dissociated cells are plated onto poly-L-lysine-coated glass coverslips and incubated for a minimum of 2 hours before recording.

-

-

Solutions:

-

External (aCSF): Composed of (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. The solution is continuously bubbled with 95% O₂ / 5% CO₂.[15][16]

-

Internal (Pipette): Composed of (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[16]

-

-

Recording Procedure:

-

A coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with external solution.

-

Borosilicate glass micropipettes are pulled to a resistance of 3-7 MΩ when filled with the internal solution.

-

The pipette, mounted on a micromanipulator, is advanced towards a target glomus cell while applying slight positive pressure.

-

Upon contact with the cell membrane, the positive pressure is released, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaohm seal".

-

A brief, stronger pulse of suction is applied to rupture the membrane patch, establishing the whole-cell configuration. This allows electrical access to the entire cell.

-

Cells are voltage-clamped, and K+ currents are elicited by applying depolarizing voltage steps.

-

After recording stable baseline currents, doxapram is applied via the perfusion system at various concentrations, and the effects on K+ currents are recorded and analyzed.[8]

-

4.2 Protocol: Measurement of Intracellular Calcium ([Ca²⁺]i) with Fura-2

This method allows for the visualization and quantification of changes in intracellular calcium in response to doxapram.[3][17]

-

Cell Preparation and Dye Loading:

-

Glomus cells are prepared and plated on coverslips as described in Protocol 4.1.

-

Cells are loaded with the Ca2+-sensitive fluorescent dye Fura-2 by incubating them in a solution containing 2-5 µM Fura-2 AM for 30-60 minutes at 37°C.

-

-

Imaging and Data Acquisition:

-

The coverslip is mounted in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

-

Cells are alternately excited with light at 340 nm and 380 nm wavelengths, and the emitted fluorescence is captured at 510 nm using a sensitive camera.

-

The ratio of fluorescence intensity at 340 nm vs. 380 nm (F340/F380) is calculated, which is proportional to the intracellular Ca2+ concentration.

-

A baseline [Ca2+]i is established by perfusing with standard external solution.

-

Doxapram (e.g., 50 µM) is then added to the perfusate, and the change in the F340/F380 ratio is recorded over time to quantify the increase in [Ca2+]i.[3]

-

4.3 Protocol: In Vitro Perfused Carotid Body and Carotid Sinus Nerve Recording

This ex vivo preparation allows for the study of the integrated response of the entire carotid body organ to doxapram, measured as the electrical output of the carotid sinus nerve.[11]

-

Preparation:

-

The carotid artery bifurcation, including the carotid body and the carotid sinus nerve, is carefully dissected from an anesthetized animal (e.g., rabbit, cat).[11][13]

-

The common carotid artery is cannulated for perfusion with a physiological salt solution (e.g., Tyrode's solution) equilibrated with a gas mixture.

-

The preparation is transferred to a recording chamber and maintained at a physiological temperature.

-

-

Nerve Recording:

-

The carotid sinus nerve is isolated and placed on a pair of platinum-iridium recording electrodes.

-

The nerve's electrical activity (chemosensory discharge) is amplified, filtered, and recorded using a data acquisition system.

-

-

Experimental Procedure:

-

The carotid body is perfused at a constant rate, and a stable baseline nerve discharge is recorded.

-

Doxapram is added to the perfusate in a dose-dependent manner, and the resulting changes in nerve discharge frequency are measured.[11]

-

The contribution of specific ion channels can be investigated by co-administering various channel blockers or activators with doxapram.[11]

-

Conclusion and Implications

The mechanism of action of doxapram on carotid body chemoreceptors is a well-defined pathway centered on the inhibition of TASK-1 and TASK-3 potassium channels. This primary action reliably triggers glomus cell depolarization, calcium influx, and neurotransmitter release, leading to a potent stimulation of respiratory drive via the carotid sinus nerve. The quantitative data consistently support a dose-dependent effect, and the detailed experimental protocols provide a robust framework for further investigation. For drug development professionals, understanding this specific ion channel target and the subsequent cellular cascade offers a clear model for the rational design of novel respiratory stimulants with potentially improved selectivity and side-effect profiles.

References

- 1. What is the mechanism of Doxapram Hydrochloride? [synapse.patsnap.com]

- 2. Doxapram - Wikipedia [en.wikipedia.org]

- 3. A1899, PK‐THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type‐1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 5. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A1899, PK-THPP, ML365, and Doxapram inhibit endogenous TASK channels and excite calcium signaling in carotid body type-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Doxapram stimulates the carotid body via a different mechanism than hypoxic chemotransduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of doxapram on carotid chemoreceptor activity in newborn kittens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Patch Clamp Protocol [labome.com]

- 17. Effects of hypoxia and putative transmitters on [Ca2+]i of rat glomus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxapram's Molecular Landscape Beyond Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram, a well-established respiratory stimulant, has primarily been utilized in clinical settings to counteract respiratory depression. However, emerging research has unveiled a broader spectrum of molecular interactions, extending its pharmacological profile beyond the stimulation of breathing. This technical guide provides an in-depth exploration of Doxapram's molecular targets beyond its traditional application, offering insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Molecular Targets: Two-Pore Domain Potassium (K2P) Channels

The principal non-respiratory molecular targets of Doxapram identified to date are members of the two-pore domain potassium (K2P) channel family, specifically the TWIK-related acid-sensitive K+ (TASK) channels. These channels are crucial for setting the resting membrane potential and regulating cellular excitability in various tissues.

TASK-1 (KCNK3) and TASK-3 (KCNK9) Channels

Doxapram acts as a potent inhibitor of both TASK-1 and TASK-3 channels.[1][2] This inhibition is a key mechanism behind some of Doxapram's non-respiratory effects. The interaction is complex, with evidence suggesting that Doxapram binds to a common site within the intracellular pore region of these channels.[3] Studies have indicated that the C-terminus of the TASK channels is important for transducing the inhibitory effect of Doxapram.[2][4]

Quantitative Data on Doxapram's Inhibition of TASK Channels

The following table summarizes the half-maximal inhibitory (IC50) and effective (EC50) concentrations of Doxapram on TASK channels from various studies.

| Channel | Species/Cell Line | Technique | IC50 / EC50 | Reference |

| TASK-1 | Human (cloned in tsA201 cells) | Whole-cell patch clamp | EC50: 4.0 µM | [4] |

| Rat (expressed in Xenopus oocytes) | Two-electrode voltage clamp | EC50: 410 nM | [2] | |

| TASK-3 | Human (cloned in tsA201 cells) | Whole-cell patch clamp | EC50: 2.5 µM | [4] |

| Rat (expressed in Xenopus oocytes) | Two-electrode voltage clamp | EC50: 37 µM | [2] | |

| Rat (expressed in Fischer rat thyroid cells) | Ussing chamber | IC50: 22 µM | [5] | |

| TASK-1/TASK-3 Heterodimer | Rat (expressed in Xenopus oocytes) | Two-electrode voltage clamp | EC50: 9 µM | [2] |

| Total K+ Current | Neonatal Rat Carotid Body Type I Cells | Whole-cell patch clamp | IC50: ~13 µM | [6] |

| Ca2+-independent K+ Current | Neonatal Rat Carotid Body Type I Cells | Whole-cell patch clamp | IC50: ~20 µM | [6] |

Signaling Pathways Modulated by Doxapram

The inhibition of TASK channels by Doxapram initiates a cascade of downstream signaling events, primarily through the depolarization of the cell membrane.

TASK Channel Inhibition and Intracellular Calcium Signaling

The blockade of outward K+ currents through TASK channels leads to a less negative resting membrane potential (depolarization). This depolarization activates voltage-gated Ca2+ channels, resulting in an influx of extracellular calcium and a subsequent increase in intracellular calcium concentration ([Ca2+]i).[1][7] This elevation in [Ca2+]i can then trigger a variety of cellular responses, including neurotransmitter release.

Doxapram-induced signaling cascade via TASK channel inhibition.

Therapeutic Potential Beyond Respiratory Stimulation

The understanding of Doxapram's interaction with non-respiratory molecular targets has opened avenues for its potential repurposing in other clinical indications.

Atrial Fibrillation

TASK-1 channels are predominantly expressed in the atria compared to the ventricles. In atrial fibrillation (AF), TASK-1 channels are upregulated, contributing to the shortening of the atrial action potential duration and the perpetuation of the arrhythmia. By inhibiting TASK-1, Doxapram has been shown to prolong the atrial action potential duration and suppress AF in preclinical models, suggesting its potential as a novel antiarrhythmic agent.[1][7][8][9]

Other Potential Molecular Targets

While the interaction with TASK channels is the most well-characterized non-respiratory effect of Doxapram, preliminary evidence suggests the involvement of other molecular targets.

Calcium-Activated Potassium (BK) Channels

One study has indicated that Doxapram can inhibit Ca2+-activated potassium currents in neonatal rat carotid body type I cells, and it was suggested to be a more potent inhibitor of these currents than the Ca2+-independent K+ currents.[6] However, further research is needed to fully characterize this interaction and its physiological significance.

Dopamine (B1211576) Release

In vitro studies have shown that Doxapram can stimulate the release of dopamine from the rat carotid body.[8] This effect is likely a downstream consequence of potassium channel inhibition and subsequent calcium influx, rather than a direct interaction with dopamine receptors. The Doxapram-evoked dopamine release was shown to be inhibited by the Ca2+ channel blocker nifedipine.[8]

Doxapram and Cancer: An Area for Future Investigation

The role of potassium channels in cancer progression, including in glioma, is an active area of research.[10][11] These channels are implicated in regulating cell proliferation, apoptosis, and migration. Given Doxapram's ability to modulate potassium channels, its potential as an anti-cancer agent has been a subject of preliminary discussion, although direct molecular targets and mechanisms in cancer cells remain to be elucidated. Some studies have pointed to the potential involvement of hypoxia-inducible factor 1-alpha (HIF-1α) in glioblastoma, a pathway that can be influenced by cellular ion homeostasis.[11][12][13] However, a direct link between Doxapram and HIF-1α in cancer has not been established. Further investigation is required to determine if Doxapram has any clinically relevant molecular targets in oncology.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for a Doxapram-Mediated Channel Inhibition Study

This protocol outlines the key steps for investigating the effect of Doxapram on ion channels, such as TASK channels, using the whole-cell patch-clamp technique.[2][14][15]

1. Cell Preparation:

-

Culture a suitable cell line (e.g., tsA201 cells) transiently or stably expressing the ion channel of interest (e.g., human TASK-1 or TASK-3).[2]

-

Plate cells on glass coverslips for recording.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

-

Doxapram Stock Solution: Prepare a high-concentration stock solution of Doxapram hydrochloride in the external solution or an appropriate solvent (e.g., DMSO, ensuring the final solvent concentration does not affect channel activity).

3. Recording Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Mount the coverslip with cells in a recording chamber on an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Approach a target cell with the patch pipette while applying positive pressure.

-

Form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a voltage-step protocol to elicit channel currents (e.g., a series of depolarizing steps from -100 mV to +60 mV).

-

Record baseline currents in the external solution.

-

Perfuse the chamber with the external solution containing the desired concentration of Doxapram and record the currents until a steady-state effect is reached.

-

Perform a washout by perfusing with the Doxapram-free external solution to check for reversibility.

4. Data Analysis:

-

Measure the current amplitude at a specific voltage step before, during, and after Doxapram application.

-

Calculate the percentage of current inhibition.

-

To determine the IC50, apply a range of Doxapram concentrations and plot the concentration-response curve, fitting it with the Hill equation.

Experimental workflow for whole-cell patch-clamp analysis.

Cell Viability Assay to Screen for Potential Anti-Cancer Effects

This protocol provides a general framework for assessing the effect of Doxapram on the viability of cancer cell lines, such as glioblastoma cells.

1. Cell Culture:

-

Culture the chosen cancer cell line (e.g., T98G glioblastoma cells) in the recommended medium and conditions.

2. Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of Doxapram in the culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Doxapram (including a vehicle control).

-

Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

-

Add a viability reagent (e.g., MTT, MTS, or resazurin) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

3. Data Analysis:

-

Normalize the readings to the vehicle control to determine the percentage of cell viability.

-

Plot the cell viability against the Doxapram concentration to generate a dose-response curve and calculate the IC50 value.

Conclusion

Doxapram's pharmacological activity extends beyond its role as a respiratory stimulant, with robust evidence demonstrating its inhibitory effects on TASK-1 and TASK-3 potassium channels. This action underlies its potential for repositioning in conditions such as atrial fibrillation. While preliminary findings suggest interactions with other ion channels and neurotransmitter systems, these require more extensive investigation. The exploration of Doxapram's molecular targets in cancer is still in its infancy and warrants further dedicated research to identify any potential therapeutic utility. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers aiming to further unravel the complex molecular pharmacology of Doxapram.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of the ventilatory stimulant, doxapram on human TASK-3 (KCNK9, K2P9.1) channels and TASK-1 (KCNK3, K2P3.1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Breathing Stimulant Compounds Inhibit TASK-3 Potassium Channel Function Likely by Binding at a Common Site in the Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Doxapram - Wikipedia [en.wikipedia.org]

- 5. TASK-1 (KCNK3) and TASK-3 (KCNK9) tandem pore potassium channel antagonists stimulate breathing in isoflurane-anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Doxapram Hydrochloride Aggravates Adrenaline-Induced Arrhythmias Accompanied by Bidirectional Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the ventilatory stimulant, doxapram on human TASK‐3 (KCNK9, K2P9.1) channels and TASK‐1 (KCNK3, K2P3.1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Induction of Mitosis Delay and Apoptosis by CDDO-TFEA in Glioblastoma Multiforme [frontiersin.org]

- 10. Hypoxia-Inducible Factor-1α Activity as a Switch for Glioblastoma Responsiveness to Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Hypoxia-inducible Factor 1α in a New Orthotopic Model of Glioblastoma Recapitulating the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 14. Patch-Clamp Recordings of Action Potentials From Human Atrial Myocytes: Optimization Through Dynamic Clamp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Alkylaminophenol Induces G1/S Phase Cell Cycle Arrest in Glioblastoma Cells Through p53 and Cyclin-Dependent Kinase Signaling Pathway [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Purification of Doxapram Hydrochloride

This technical guide provides a comprehensive overview of the synthesis and purification methods for doxapram hydrochloride, a respiratory stimulant. The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthesis Pathway

The primary and most referenced synthetic route to doxapram hydrochloride commences with the alkylation of diphenylacetonitrile. This is followed by a series of chemical transformations including hydrolysis, cyclization, and substitution to yield the final active pharmaceutical ingredient.

A key intermediate in the production of doxapram is diphenylacetonitrile.[1] The overall process involves controlled reactions such as alkylation, cyclization, and various functional group modifications under strictly regulated conditions to ensure the desired stereochemistry and purity.[1][2]

Experimental Protocol:

The synthesis can be broken down into the following key steps:

-

Alkylation of Diphenylacetonitrile: Diphenylacetonitrile is reacted with 1-ethyl-3-chloropyrrolidine in the presence of a strong base like sodium amide to form (1-ethyl-3-pyrrolidinyl)diphenylacetonitrile.[2]

-

Hydrolysis: The nitrile group of the resulting compound is then hydrolyzed under acidic conditions to yield (1-ethyl-3-pyrrolidinyl)diphenylacetic acid.[2]

-

Rearrangement and Cyclization: The acid is treated with a reagent such as phosphorous tribromide, thionyl chloride, or acetic anhydride (B1165640). This step induces a rearrangement, opening the pyrrolidine (B122466) ring, and subsequent closing to form the pyrrolidinone ring, resulting in 1-ethyl-4-(2-bromoethyl)-3,3-diphenyl-2-pyrrolidinone.[2]

-

Substitution with Morpholine (B109124): The bromine atom is then displaced by a morpholine group to give the doxapram free base.[2]

-

Salt Formation: Finally, the doxapram base is converted to its hydrochloride salt.[3]

A manufacturing process variation involves heating a solution of 4-(2-chloroethyl)-3,3-diphenyl-1-ethyl-2-pyrrolidinone and morpholine in absolute ethanol (B145695) in a closed system.[2]

Stereoselective Synthesis

The C-4 carbon of the pyrrolidinone ring in doxapram is a chiral center, leading to the existence of two enantiomers: (R)-doxapram and (S)-doxapram.[3][4] Methods for preparing the specific (+)-enantiomer, (+)-doxapram or (R)-doxapram, have been developed.[3][4]

One approach to obtaining the desired enantiomer involves chiral resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral acid, such as L-dibenzoyltartaric acid (L-DBTA), followed by recrystallization to separate the desired diastereomer.[4] An alternative strategy involves starting the synthesis from a chiral precursor.[3] For instance, (R)-2-(1-ethylpyrrolidin-3-yl)-2,2-diphenylacetonitrile can be hydrolyzed and subsequently converted to (R)-doxapram.[3]

Purification Methods

Purification of the final product is crucial to meet pharmaceutical standards.

Experimental Protocol:

-

Crystallization of Doxapram Base: The crude doxapram free base can be purified by crystallization from a 4:1 ethanol-water mixture.[2]

-

Formation and Purification of the Hydrochloride Salt: The purified doxapram base is dissolved in a suitable solvent, such as methyl-tert-butyl-ether, and reacted with a solution of hydrogen chloride in a second solvent, like ethyl acetate, to precipitate the hydrochloride salt.[3]

-

General Purification Steps: A common purification sequence involves cooling the reaction mixture, extracting with 1N hydrochloric acid, making the aqueous layer basic with dilute sodium hydroxide, and then extracting the product with ether. The ethereal solution is then dried over sodium sulfate, concentrated, and the residue is distilled under vacuum.[2]

Quality Control and Analysis

The purity and identity of doxapram hydrochloride are confirmed through various analytical techniques. The pH of a 1.0 g in 50 mL water solution should be between 3.5 and 5.0.[5] Purity can be assessed using thin-layer chromatography (TLC), with limits on related substances.[5][6] The assay for doxapram hydrochloride can be performed by titration with perchloric acid in a mixture of acetic anhydride and glacial acetic acid.[5][6]

Data Summary

| Parameter | Value/Method | Reference |

| Starting Material | Diphenylacetonitrile | [1][2] |

| Key Intermediates | (1-ethyl-3-pyrrolidinyl)diphenylacetonitrile | [2] |

| (1-ethyl-3-pyrrolidinyl)diphenylacetic acid | [2] | |

| 1-ethyl-4-(2-bromoethyl)-3,3-diphenyl-2-pyrrolidinone | [2] | |

| Chiral Resolving Agent | L-dibenzoyltartaric acid (L-DBTA) | [4] |

| Crystallization Solvent | 4:1 Ethanol-Water | [2] |

| Salt Formation Solvents | Methyl-tert-butyl-ether, Ethyl acetate | [3] |

| pH (1g in 50mL H₂O) | 3.5 - 5.0 | [5] |

| Purity Analysis | Thin-Layer Chromatography (TLC) | [5][6] |

| Assay | Titration with perchloric acid | [5][6] |

Visualizing the Synthesis

To better illustrate the process, the following diagrams outline the key synthetic pathways.

Caption: General Synthesis Pathway of Doxapram Hydrochloride.

References

- 1. Doxapram [sitem.herts.ac.uk]

- 2. Doxapram | 309-29-5 [chemicalbook.com]

- 3. US20130109854A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone and Salts Thereof - Google Patents [patents.google.com]

- 4. US20130109689A1 - Novel Methods for Preparation of (+)-1-ethyl-4-[2-(4-morpholinyl)ethyl)-3,3-diphenyl-2-pyrrolidinone - Google Patents [patents.google.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

In-vitro Effects of Doxapram on Neuronal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram, a well-established respiratory stimulant, primarily exerts its effects through the central and peripheral nervous systems.[1][2] Its mechanism of action involves the stimulation of respiratory centers in the brainstem and peripheral chemoreceptors.[1][2] While its systemic effects are well-documented, the direct in-vitro impact of Doxapram on neuronal cell lines remains an area of limited exploration. This technical guide synthesizes the known molecular mechanisms of Doxapram and provides a framework for investigating its effects on neuronal cell viability, apoptosis, and associated signaling pathways. The primary molecular targets of Doxapram are the TWIK-related acid-sensitive K+ (TASK) channels, specifically TASK-1 and TASK-3, which are two-pore domain potassium (K2P) channels.[3][4] By inhibiting these channels, Doxapram leads to neuronal depolarization.[4][5] This guide offers detailed experimental protocols and conceptual frameworks for researchers to explore the downstream consequences of this action in neuronal cell culture models.

Quantitative Data Summary

Direct quantitative data on the effects of Doxapram on the viability and apoptosis of neuronal cell lines are scarce in publicly available literature. However, data on its inhibitory concentrations against its primary molecular targets can inform dose-selection for in-vitro studies.

| Parameter | Target/Cell Type | Value | Reference |

| IC50 | K+ currents in rat carotid body type I cells | ~13 µM | [6] |

| IC50 | Ca2+-independent K+ currents | ~20 µM | [6] |

| EC50 | TASK-1 K+ channel inhibition (Xenopus oocytes) | 410 nM | [3] |

| EC50 | TASK-3 K+ channel inhibition (Xenopus oocytes) | 37 µM | [3] |

| EC50 | TASK-1/TASK-3 heterodimeric channel inhibition | 9 µM | [3] |

| Concentration for Neuronal Hyperexcitability | Invertebrate proprioceptive neurons | 0.1 mM | [5] |

| Concentration for Decreased Neural Activity | Invertebrate proprioceptive neurons | 5 mM | [5] |

Detailed Experimental Protocols

The following protocols are provided as a template for investigating the effects of Doxapram on neuronal cell lines such as SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma).

Cell Culture and Doxapram Treatment

-

Cell Lines: SH-SY5Y or PC12 cells.

-

Culture Medium: For SH-SY5Y, use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. For PC12 cells, use RPMI-1640 medium with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Doxapram Preparation: Prepare a stock solution of Doxapram hydrochloride in sterile, deionized water or DMSO. Further dilute in culture medium to achieve final concentrations. Based on the IC50 values, a suggested starting range for experiments is 1 µM to 100 µM.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

-

Procedure:

-

Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.[7]

-

Treat the cells with varying concentrations of Doxapram and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[5]

-

Incubate for 4 hours at 37°C.[5]

-

Add 100 µL of solubilization solution to each well.[5]

-

Incubate overnight at 37°C.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][8]

-

Procedure:

-

Seed cells in 6-well plates and treat with Doxapram as described above.

-

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[1]

-

Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]

-

To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[2][9]

-

Incubate for 15-20 minutes at room temperature in the dark.[1][9]

-

Add 400 µL of 1X Annexin-binding buffer to each tube.[1]

-

Analyze the samples by flow cytometry immediately.

-

Signaling Pathways and Visualizations

The primary mechanism of Doxapram is the inhibition of K2P channels, leading to membrane depolarization. This event can trigger a cascade of downstream signaling events. The following diagrams illustrate the known mechanism and a proposed experimental workflow.

Proposed Downstream Signaling

While direct evidence for Doxapram's influence on specific signaling cascades in neuronal cell lines is lacking, the initial event of membrane depolarization can be hypothesized to trigger several pathways:

-

Calcium Influx: Sustained depolarization can lead to the opening of voltage-gated calcium channels, increasing intracellular calcium concentrations.

-

MAPK/ERK Pathway: Changes in intracellular ion concentrations and cellular stress can activate the mitogen-activated protein kinase (MAPK) pathway, including ERK, which is involved in cell survival and death decisions.

-

PI3K/Akt Pathway: This pathway is a key regulator of cell survival and proliferation and can be influenced by various cellular stressors.

Conclusion

This technical guide provides a comprehensive framework for investigating the in-vitro effects of Doxapram on neuronal cell lines. While direct experimental data on this specific topic are limited, the well-established mechanism of Doxapram as a K2P channel inhibitor allows for the formulation of clear hypotheses regarding its potential impact on neuronal cell viability and signaling. The provided protocols and conceptual diagrams are intended to serve as a valuable resource for researchers aiming to elucidate the cellular and molecular actions of Doxapram in a neuronal context, thereby contributing to a more complete understanding of its pharmacological profile.

References

- 1. kumc.edu [kumc.edu]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Effect of Doxapram on Proprioceptive Neurons: Invertebrate Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Effects of doxapram on ionic currents recorded in isolated type I cells of the neonatal rat carotid body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

Doxapram's Role in Modulating Synaptic Transmission: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxapram, a well-established respiratory stimulant, exerts its primary effects through the modulation of synaptic transmission, both peripherally and centrally. This technical guide provides a comprehensive overview of the molecular mechanisms underlying Doxapram's action, with a focus on its interaction with key ion channels and its subsequent impact on neurotransmitter release and neuronal activity. Quantitative data from various studies are summarized, and detailed experimental protocols for investigating these effects are provided. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of Doxapram's pharmacological profile. This document is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development, offering insights into the multifaceted role of Doxapram in synaptic modulation.

Core Mechanism of Action: Peripheral Chemoreceptor Modulation

Doxapram's principal mechanism as a respiratory stimulant involves the potentiation of afferent signals from peripheral chemoreceptors, primarily located in the carotid bodies.[1][2] This action ultimately leads to the stimulation of medullary respiratory centers in the brainstem.[1][3][4]

The signaling cascade in the carotid body glomus cells is initiated by Doxapram's inhibition of specific potassium channels. This inhibition leads to membrane depolarization, activation of voltage-gated calcium channels, and subsequent release of neurotransmitters that stimulate afferent nerve fibers.

Inhibition of TASK Potassium Channels

A critical molecular target of Doxapram is the TWIK-related acid-sensitive K+ (TASK) channel family, specifically TASK-1 and TASK-3, which are two-pore domain potassium (K2P) channels. These channels contribute to the resting membrane potential of glomus cells. Doxapram acts as a potent inhibitor of both human and rodent TASK-1 and TASK-3 channels.[5][6] The inhibition of these channels by Doxapram reduces potassium efflux, leading to depolarization of the glomus cell membrane.

Neurotransmitter Release from Glomus Cells

The Doxapram-induced depolarization of glomus cells triggers the opening of voltage-gated calcium channels, resulting in an influx of extracellular calcium. This rise in intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. While several neurotransmitters are present in the carotid body, evidence suggests that Doxapram preferentially stimulates the release of dopamine (B1211576).[7] Acetylcholine is also believed to play a role in signaling to the respiratory centers in the brainstem.

Modulation of Central and Peripheral Synaptic Transmission

Beyond its well-documented effects on peripheral chemoreceptors, Doxapram also directly modulates synaptic transmission at various sites, including the neuromuscular junction and central synapses.

Glutamatergic Synapses

Studies on invertebrate models have shown that Doxapram can modulate glutamatergic synaptic transmission. At the crayfish neuromuscular junction, Doxapram at a concentration of 10 mM rapidly depressed evoked synaptic transmission, while a lower concentration of 5 mM initially enhanced transmission before causing depression.[5][6] In larval Drosophila, Doxapram (1 mM and 10 mM) depolarizes the muscle and appears to depolarize motor neurons, leading to an increase in the frequency of spontaneous quantal events and evoked excitatory junction potentials.[8][9][10] This suggests a presynaptic mechanism involving the depolarization of the motor nerve terminal, likely due to the blockade of K2P channels, which in turn opens voltage-gated Ca2+ channels.[8][9][10]

Neuromuscular Junction

At the rat phrenic nerve-diaphragm preparation, Doxapram has been shown to have a presynaptic facilitatory action at the neuromuscular junction, augmenting neuromuscular transmission in a dose-dependent manner at concentrations exceeding 5 x 10-5 mol litre-1.[11] This effect is not due to the inhibition of acetylcholinesterase.[11] However, in the presence of a partial neuromuscular block, particularly with agents having significant presynaptic activity, Doxapram can exhibit an inhibitory post-junctional effect.[11]

GABAergic Synapses and Synaptic Plasticity

Currently, there is a limited amount of published data specifically detailing the direct effects of Doxapram on GABAergic synaptic transmission and its role in long-term potentiation (LTP) and long-term depression (LTD). While drugs of abuse have been shown to induce synaptic plasticity in the mesolimbic dopamine system, there is no direct evidence from the provided search results linking Doxapram to these classical forms of synaptic plasticity.[12] Further research is warranted to elucidate the potential impact of Doxapram on these crucial aspects of central synaptic function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on Doxapram's effects.

Table 1: Inhibitory Concentrations of Doxapram on Potassium Channels

| Channel Type | Preparation | IC50 / EC50 | Reference(s) |

| TASK-1 | Human and porcine atrial muscle cells | 0.88 µM and 0.93 µM, respectively | [5] |

| TASK-3 | Rat TASK-3 expressed in Fischer rat thyroid monolayers | 22 µM (IC50) | [5] |

| Ca²⁺-activated K⁺ current | Type I cells of the carotid body | ~13 µM (IC50) | [5] |

| Ca²⁺-independent K⁺ current | Type I cells of the carotid body | ~20 µM (IC50) | [5] |

Table 2: In Vivo and In Vitro Dosages and Effects of Doxapram

| Species/System | Dosage | Effect | Reference(s) |

| Adult Humans | 1-1.5 mg/kg IV (initial) | Respiratory stimulation | [1] |

| Adult Humans | 2-3 mg/min IV infusion | Respiratory stimulation | [1] |

| Adult Humans | 0.5-1 mg/kg IV (post-anesthesia) | Respiratory stimulation | [4][13] |

| Rats | 2 mg/kg (3 injections) | Persistent increase in phrenic burst amplitude | [11] |

| Rats | 6 mg/kg (single dose) | Transient increase in phrenic activity | [11] |

| Crayfish NMJ | 5 mM | Transient enhancement followed by depression of synaptic transmission | [5][6] |

| Crayfish NMJ | 10 mM | Rapid depression of synaptic transmission | [5][6] |

| Drosophila NMJ | 1 mM and 10 mM | Depolarization of muscle and motor neurons, increased spontaneous and evoked EJPs | [8][9][10] |

| Rat Phrenic Nerve-Diaphragm | > 5 x 10-5 mol/L | Augmentation of neuromuscular transmission | [11] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to investigate the effects of Doxapram on synaptic transmission.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ionic currents from individual cells, such as the glomus cells of the carotid body or neurons in brain slices.

-

Cell Preparation: Isolated cells or brain slices are placed in a recording chamber on the stage of a microscope and continuously perfused with an appropriate extracellular solution.

-

Pipette Fabrication: Glass micropipettes with a tip diameter of ~1-2 µm are pulled from borosilicate glass capillaries and filled with an intracellular solution that mimics the ionic composition of the cell's cytoplasm.

-

Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Data Acquisition: The membrane potential can be clamped at a specific voltage (voltage-clamp) to record the currents flowing across the membrane, or the current can be clamped (current-clamp) to record changes in membrane potential. Doxapram is applied to the bath via the perfusion system to observe its effects on ion channels or neuronal firing.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This method is ideal for studying the properties of cloned ion channels, such as TASK channels, expressed in a heterologous system.

-

Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.

-

cRNA Injection: Complementary RNA (cRNA) encoding the ion channel of interest is injected into the oocytes. The oocytes are then incubated for several days to allow for channel expression.

-

Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, while the other injects current to clamp the membrane potential at a desired level.

-

Data Acquisition: The current required to maintain the clamped voltage is recorded. Doxapram and other pharmacological agents are applied via the perfusion system to determine their effects on the expressed channels.

Pharmacokinetics and Clinical Implications

Doxapram is administered intravenously and has a rapid onset of action, typically within 20 to 40 seconds, with peak effects observed at 1 to 2 minutes.[1][2] The duration of action is relatively short, ranging from 5 to 12 minutes.[1][2] The mean half-life of Doxapram is approximately 3.4 hours.[14] It is extensively metabolized in the liver, with less than 5% of the intravenous dose excreted unchanged in the urine.[14]

Clinically, Doxapram is used to treat respiratory depression following anesthesia or drug overdose and in patients with chronic obstructive pulmonary disease (COPD) experiencing acute hypercapnia.[1][2][4] The dosage is carefully titrated based on the patient's condition and response.[1][2][4][13] It is important to note that Doxapram's ability to cross the blood-brain barrier allows for its central effects, but it primarily acts on peripheral chemoreceptors at therapeutic doses.

Conclusion

Doxapram modulates synaptic transmission through a primary, well-characterized mechanism involving the inhibition of TASK potassium channels in peripheral chemoreceptors, leading to respiratory stimulation. Additionally, emerging evidence indicates that Doxapram can directly influence synaptic activity at glutamatergic and neuromuscular junctions, primarily through a presynaptic facilitatory mechanism. While its effects on other neurotransmitter systems and its role in synaptic plasticity are less understood, the existing data highlight Doxapram as a valuable pharmacological tool for investigating the intricate processes of synaptic modulation. Further research is necessary to fully elucidate the broader impact of Doxapram on central synaptic transmission and its potential therapeutic applications beyond respiratory stimulation.

References

- 1. What is Doxapram Hydrochloride used for? [synapse.patsnap.com]

- 2. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Dopram (doxapram) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effects of doxapram (blocker of K2p channels) on resting membrane potential and synaptic transmission at the Drosophila neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scholars.uky.edu [scholars.uky.edu]

- 10. web.as.uky.edu [web.as.uky.edu]

- 11. Doxapram and the neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synaptic plasticity in the mesolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Doxapram Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]

- 14. A pharmacokinetic study of doxapram in patients and volunteers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Central vs. Peripheral Effects of Doxapram

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxapram is a well-established respiratory stimulant used to counteract respiratory depression in various clinical settings.[1] Its mechanism of action involves a complex interplay of both central and peripheral effects, which are critical to understand for its safe and effective use, as well as for the development of novel respiratory stimulants. This technical guide provides a comprehensive investigation into the dual modes of action of Doxapram, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Introduction

Doxapram hydrochloride is a central nervous system (CNS) and respiratory stimulant.[2] Clinically, it is employed to address postanesthesia respiratory depression, drug-induced CNS depression, and acute hypercapnia in chronic obstructive pulmonary disease (COPD).[1] The primary therapeutic effect of Doxapram is an increase in tidal volume and a slight increase in respiratory rate.[2] This is achieved through a dose-dependent mechanism that initially targets peripheral chemoreceptors and, at higher concentrations, directly stimulates the central respiratory centers within the medulla oblongata.[1] This document aims to dissect these two pathways, providing a detailed technical overview for research and development professionals.

Peripheral Effects of Doxapram

Doxapram's primary and most sensitive site of action is the peripheral chemoreceptors located in the carotid and aortic bodies.[3] These specialized sensory organs are crucial for monitoring blood gas homeostasis and relaying this information to the central respiratory centers.

Signaling Pathway in Carotid Body Chemoreceptors

Doxapram's stimulatory effect on the carotid body is initiated by the inhibition of specific potassium channels, leading to a cascade of events that culminates in neurotransmitter release and afferent signal transmission to the brainstem.

Experimental Protocols for Investigating Peripheral Effects

This protocol is designed to study the direct effects of Doxapram on neurotransmitter release from an isolated carotid body.

Objective: To quantify Doxapram-induced dopamine release from the rat carotid body.

Methodology:

-

Tissue Preparation: Carotid bodies are dissected from anesthetized rats and placed in a perfusion chamber.

-

Pre-incubation: The tissue is pre-incubated with [3H]tyrosine to label the dopamine stores.

-

Perfusion: The carotid body is perfused with a physiological salt solution.

-

Stimulation: Doxapram is introduced into the perfusate at varying concentrations (e.g., 15-150 µM).

-

Sample Collection: Perfusate fractions are collected to measure the overflow of tritiated compounds.

-

Analysis: The amount of [3H]dopamine in the collected fractions is quantified to determine the dose-dependent effect of Doxapram on dopamine release.[4]

This protocol assesses the contribution of peripheral chemoreceptors to the overall respiratory stimulation by Doxapram.

Objective: To measure the effect of Doxapram on phrenic nerve output before and after carotid sinus nerve section.

Methodology:

-

Animal Preparation: Anesthetized, vagotomized, and mechanically ventilated rats are used.[5]

-

Phrenic Nerve Recording: The phrenic nerve is isolated and its electrical activity is recorded to represent central respiratory output.

-

Doxapram Administration: Doxapram is administered intravenously at various doses (e.g., 2 mg/kg).[5]

-

Carotid Sinus Nerve Section: The carotid sinus nerves are bilaterally sectioned to eliminate peripheral chemoreceptor input.

-

Post-denervation Doxapram Administration: Doxapram is administered again to determine its effects mediated solely through central mechanisms.

-

Data Analysis: The changes in phrenic nerve burst amplitude and frequency before and after denervation are compared to quantify the peripheral contribution.[5]

Quantitative Data on Peripheral Effects

| Parameter | Animal Model | Doxapram Dose | Observed Effect | Reference |

| Phrenic Nerve Activity | Anesthetized Cats | 0.2 mg/kg, IV | Increased phrenic nerve activity | [6] |

| Carotid Chemoreceptor Stimulation | Anesthetized Cats | 1.0 mg/kg, IV | Stimulation equivalent to a PaO2 of 38 torr | [6] |

| Phrenic Burst Amplitude | Anesthetized Rats | 2 mg/kg, IV | Immediate and significant increase | [7] |

| Reduction in Phrenic Response after Carotid Sinus Nerve Section | Anesthetized Rats | 2 mg/kg, IV | 68% reduction in the acute phrenic response | [5][7] |

| Dopamine Release | In vitro Rat Carotid Body | 15-150 µM | Concentration-dependent increase in dopamine release | [4] |

Central Effects of Doxapram

At higher doses, Doxapram directly stimulates the respiratory centers in the medulla oblongata.[1] This central action is becoming increasingly recognized as a significant contributor to its overall respiratory stimulant properties.

Signaling Pathway in Medullary Respiratory Neurons

The precise central mechanism of Doxapram is still under investigation, but it is known to involve the modulation of neuronal activity in key respiratory centers such as the pre-Bötzinger complex and the hypoglossal nucleus.

Experimental Protocols for Investigating Central Effects

This preparation allows for the study of Doxapram's direct effects on the central respiratory network in the absence of peripheral inputs.

Objective: To assess Doxapram-induced changes in the activity of medullary respiratory neurons.

Methodology:

-

Preparation: Brainstem-spinal cord preparations are isolated from neonatal rats.[8]

-

Perfusion: The preparation is continuously perfused with an artificial cerebrospinal fluid.

-

Recording: Spontaneous inspiratory activity is recorded from the fourth cervical ventral root (C4), which contains phrenic motor axons.

-

Doxapram Application: Doxapram is added to the perfusate at different concentrations.

-

Electrophysiology: Whole-cell patch-clamp recordings can be performed on individual pre-inspiratory and inspiratory neurons within the medulla to measure changes in their electrophysiological properties.[8]

This in vivo technique aims to isolate the central effects of Doxapram by administering it directly to the brain.

Objective: To evaluate the effects of centrally administered Doxapram on cerebral blood flow and respiratory parameters.

Methodology:

-

Animal Model: Anesthetized or unanesthetized goats with chronically implanted catheters are used.[9]

-

Central Administration: A small dose of Doxapram, insufficient to cause peripheral effects, is injected directly into the temporal artery.[9]

-

Measurements: Cerebral blood flow, cardiac output, blood pressure, and heart rate are continuously monitored.

-

Peripheral Administration (Control): A standard intravenous dose is administered to compare the systemic effects.

-

Data Analysis: The responses to central versus peripheral administration are compared to distinguish the direct central actions of the drug.[9]

Quantitative Data on Central Effects

| Parameter | Animal Model | Doxapram Dose | Observed Effect | Reference |

| C4 Nerve Activity Frequency and Amplitude | In vitro Neonatal Rat Brainstem-Spinal Cord | Dose-dependent | Increased frequency and amplitude of C4 activity | [8] |

| Firing of Pre-inspiratory and Inspiratory Neurons | In vitro Neonatal Rat Brainstem-Spinal Cord | Not specified | Changes in electrophysiological properties, suggesting effects on potassium channels | [8] |

| Cerebral Blood Flow | Anesthetized and Unanesthetized Goats | Central injection via temporal artery | Immediate and prolonged decrease in cerebral blood flow | [9] |

| Phrenic Nerve Discharge | Anesthetized, Vagotomized, Paralyzed Rats with Morphine-induced Respiratory Depression | 10 mg/kg, IV | Restoration of normal augmenting inspiratory discharge from an apneustic discharge | [10] |

| Neuronal Firing in Hypoglossal Nucleus | In vitro Mouse Brainstem Slice | Not specified | Significantly increased firing of evoked action potentials | [11] |

Central vs. Peripheral Effects: A Comparative Summary

| Feature | Peripheral Effects | Central Effects |

| Primary Site of Action | Carotid and aortic body chemoreceptors | Medullary respiratory centers (e.g., pre-Bötzinger complex, hypoglossal nucleus) |

| Dose-dependency | Occurs at lower doses | Requires higher doses |

| Mechanism of Action | Inhibition of TASK-1/TASK-3 potassium channels, leading to glomus cell depolarization and dopamine release.[4][12] | Direct stimulation of respiratory neurons, likely involving modulation of potassium channels.[8][11] |

| Onset of Action | Rapid (seconds) | Slower, follows peripheral effects |

| Key Experimental Evidence | Abolition of respiratory stimulation after carotid sinus nerve section.[6] | Continued respiratory stimulation after peripheral chemoreceptor denervation at high doses; direct effects on in vitro brainstem preparations.[8][10] |

| Primary Contribution to Respiration | Increased afferent signaling to the brainstem, enhancing respiratory drive. | Direct enhancement of central respiratory rhythm generation and motor output. |

Effects on Cardiovascular and Cerebral Hemodynamics

Doxapram's stimulatory effects extend beyond the respiratory system, with notable impacts on cardiovascular and cerebral hemodynamics.

Cardiovascular Effects

Intravenous administration of Doxapram can lead to a pressor response, characterized by an increase in blood pressure.[2] This is primarily due to an improved cardiac output rather than peripheral vasoconstriction.[2] An increased release of catecholamines has also been observed following Doxapram administration.[2] In dogs, Doxapram administration has been shown to increase mean arterial blood pressure and heart rate.[13]

Cerebral Blood Flow

The effects of Doxapram on cerebral blood flow are complex and appear to be dose and context-dependent. In preterm infants, a loading dose of Doxapram (2.5 mg/kg) was found to cause a significant decrease in maximal cerebral blood flow velocity.[14] In contrast, studies in goats with direct central administration of Doxapram showed an immediate and prolonged decrease in cerebral blood flow.[9] However, peripheral intravenous administration in the same study resulted in an initial decrease followed by a substantial increase in cerebral blood flow in unanesthetized animals.[9]

Quantitative Data on Hemodynamic Effects

| Parameter | Species | Doxapram Dose | Observed Effect | Reference |

| Mean Arterial Blood Pressure | Dogs | 0.55 mg/kg and 2.2 mg/kg, IV | Increase of up to 81% | [13] |

| Heart Rate | Dogs | 2.2 mg/kg, IV | Up to 79% increase | [13] |

| Maximal Systolic Cerebral Blood Flow Velocity | Preterm Infants | 2.5 mg/kg loading dose | Significant decrease from 40.7 cm/s to 35 cm/s | [14] |

| Cerebral Blood Flow | Goats | Direct central injection | Immediate and prolonged decrease | [9] |

Conclusion

Doxapram exerts its respiratory stimulant effects through a dual mechanism involving both peripheral and central pathways. The primary and more sensitive action is the stimulation of peripheral chemoreceptors in the carotid bodies via the inhibition of TASK potassium channels. At higher doses, Doxapram directly stimulates central respiratory neurons in the medulla. Understanding this dual mechanism is paramount for optimizing its clinical use and for guiding the development of new respiratory stimulants with improved therapeutic profiles. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals in this field. Further research is warranted to fully elucidate the molecular targets and signaling cascades involved in Doxapram's central actions.

References

- 1. Doxapram - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Dopram (Doxapram): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. Respiratory Stimulants in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. Doxapram stimulates dopamine release from the intact rat carotid body in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repeated intravenous doxapram induces phrenic motor facilitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potencies of doxapram and hypoxia in stimulating carotid-body chemoreceptors and ventilation in anesthetized cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Repeated intravenous doxapram induces phrenic motor facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effects of doxapram on medullary respiratory neurones in brainstem-spinal cord preparations from newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The effects of doxapram on cerebral blood flow and peripheral hemodynamics in the anesthetized and unanesthetized goat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reversal of morphine-induced respiratory depression by doxapram in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Doxapram stimulates respiratory activity through distinct activation of neurons in the nucleus hypoglossus and the pre-Bötzinger complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The ventilatory stimulant doxapram inhibits TASK tandem pore (K2P) potassium channel function but does not affect minimum alveolar anesthetic concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of doxapram and intermittent 10% carbon dioxide inspiration on cardiovascular and laryngeal functions in anesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of doxapram on cerebral blood flow velocity in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Pronged Approach of Doxapram in Rodent Models: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals